molecular formula C23H30N4O5S B6494623 N-(2-ethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide CAS No. 899991-33-4

N-(2-ethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B6494623
CAS No.: 899991-33-4
M. Wt: 474.6 g/mol
InChI Key: MCAXQOPFVPJEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-ethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)-4-methylbenzenesulfonamido]acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A 2-ethoxyphenyl group attached to an acetamide backbone.
  • A 4-methylbenzenesulfonamido moiety, which introduces sulfonamide functionality.
  • A 4-methylpiperazine-1-carbonyl group, providing a heterocyclic amine with a methyl substituent.

Properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-4-32-21-8-6-5-7-20(21)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)33(30,31)19-11-9-18(2)10-12-19/h5-12H,4,13-17H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAXQOPFVPJEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Potential Biological Activity Evidence ID
Target Compound ~463* 4-Methylpiperazine-1-carbonyl, sulfonamido Antimicrobial, kinase inhibition N/A
N-(2-Ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide 357.41 2-Furoyl Enzyme inhibition
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ~434* 4-Fluorophenyl, tosylpiperazine CNS-targeted therapies
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide ~350–400* Chloro, thiazolidinone Antibacterial, antifungal
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ~290* Benzothiazole, methylpiperazine Anticancer

*Estimated based on structural analogs where exact data are unavailable.

Research Implications and Gaps

  • Synthetic Routes : and suggest that coupling reactions with piperazine or sulfonamide precursors are viable for synthesizing such compounds.
  • Activity Prediction : The target compound’s sulfonamido and methylpiperazine groups align with antimicrobial and kinase-inhibiting agents, but empirical data are needed for validation.
  • Structural Optimization : Substituting the ethoxyphenyl group with fluorophenyl () or introducing halogens () could enhance potency or bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.